molecular formula C15H19N5O3S2 B2707946 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1421459-38-2

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No.: B2707946
CAS No.: 1421459-38-2
M. Wt: 381.47
InChI Key: GMPAUJCFLIBZND-UHFFFAOYSA-N
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Description

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H19N5O3S2 and its molecular weight is 381.47. The purity is usually 95%.
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Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C16H20N4O2S3
  • Molecular Weight : 396.54 g/mol
  • CAS Number : 1421509-74-1

The structure incorporates a thiazole ring, a pyrazole moiety, and sulfonamide functionalities, which are known to contribute to various biological activities.

This compound exhibits several biological activities primarily through the inhibition of specific enzymes and cellular pathways:

  • Carbonic Anhydrase Inhibition : The compound has been evaluated as an inhibitor of human carbonic anhydrases (CAs), specifically isoforms CA IX and CA XII. These isoforms are often overexpressed in tumors and play a role in tumor microenvironment regulation .
  • Antitumor Activity : In vitro studies have shown that the compound can reduce cell viability in cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The mechanism involves the induction of apoptosis and inhibition of migration in these cells under hypoxic conditions .
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity against HIV by acting on reverse transcriptase, although further research is necessary to establish these effects conclusively .

Case Studies and Experimental Data

Several studies have reported on the biological activity of related compounds that share structural similarities with this compound:

CompoundActivityIC50 (µM)Reference
Compound 16aCA IX Inhibition51.6
Compound 16bCA IX Inhibition99.6
Compound R 10L 4Anti-HIV Activity0.007

These findings indicate that modifications in the molecular structure can significantly influence biological activity.

Toxicological Profile

While the efficacy of this compound is promising, its safety profile is crucial for further development. Toxicity studies on zebrafish embryos have been conducted to assess developmental toxicity and teratogenic effects . These studies are essential for understanding the therapeutic window and potential side effects.

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S2/c1-9-7-10(2)20(18-9)15-17-13(8-24-15)5-6-16-25(21,22)14-11(3)19-23-12(14)4/h7-8,16H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPAUJCFLIBZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=C(ON=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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